N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel heterocyclic compounds, including imidazoles and benzimidazoles, often involves complex reactions that can yield compounds with significant biological activity. For example, the synthesis of polynuclear heterocycles, such as imidazo[4,5-g][3,1]benzoxazinones and imidazo[4,5-g]quinazolinones, demonstrates the chemical versatility and potential for pharmacological application of compounds within this chemical space (Alkhader et al., 1979).
The development of new synthetic routes for the creation of dihydrobenzo[dioxin] derivatives, as seen in the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, highlights the intricate chemistry involved in producing complex molecules that may possess significant biological properties (Gabriele et al., 2006).
Potential Biological Applications
Compounds within the benzimidazole and imidazole families have been explored for various biological activities, including antineoplastic, antimicrobial, and antiviral properties. For instance, substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity, indicating the potential therapeutic applications of these compounds (Abdel-Hafez, 2007).
The design and synthesis of new benzamide derivatives from endophytic Streptomyces species, demonstrating antimicrobial and antioxidant activities, suggest the vast potential of such compounds for pharmaceutical applications and the importance of natural product chemistry in drug discovery (Yang et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of intramolecular aromatic electrophilic substitution . This involves the opening and re-closing of the 1,4-naphthodioxane ring .
Biochemical Pathways
It’s hypothesized that the compound could influence pathways involving the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(11-5-6-13-14(7-11)20-10-19-13)18-8-12-9-22-15-3-1-2-4-16(15)23-12/h1-4,10-12H,5-9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVRIJCAVHHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3COC4=CC=CC=C4O3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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